Cas no 869-00-1 (2-cyanohex-2-enoic acid)

2-Cyanohex-2-enoic acid is an unsaturated cyano-carboxylic acid with the molecular formula C₇H₉NO₂. This compound features a conjugated double bond and a cyano group, making it a versatile intermediate in organic synthesis. Its α,β-unsaturated structure allows for Michael addition reactions, while the carboxylic acid functionality enables further derivatization. The compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and ability to act as a building block for heterocyclic frameworks. Its stability under controlled conditions and compatibility with various reaction conditions enhance its utility in fine chemical production.
2-cyanohex-2-enoic acid structure
2-cyanohex-2-enoic acid structure
Product name:2-cyanohex-2-enoic acid
CAS No:869-00-1
MF:C7H9NO2
MW:139.151861906052
MDL:MFCD00063051
CID:1863881
PubChem ID:5357149

2-cyanohex-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (e)-2-cyanohex-2-enoic Acid
    • NSC71883
    • AC1NSA99
    • (E)-2-cyano-hex-2-enoic acid
    • NSC-71883
    • AKOS006377841
    • SCHEMBL5109758
    • NS-01077
    • 869-00-1
    • 2-cyanohex-2-enoicacid
    • MFCD00063051
    • 2-cyanohex-2-enoic acid
    • DTXSID50418212
    • (2E)-2-cyanohex-2-enoic acid
    • MDL: MFCD00063051
    • Inchi: InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+
    • InChI Key: RMCPVXOVNVHHAJ-GQCTYLIASA-N
    • SMILES: CCC/C=C(\C#N)/C(=O)O

Computed Properties

  • Exact Mass: 139.06300
  • Monoisotopic Mass: 139.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.1Ų
  • XLogP3: 1.5

Experimental Properties

  • PSA: 61.09000
  • LogP: 1.32108

2-cyanohex-2-enoic acid Security Information

2-cyanohex-2-enoic acid Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-cyanohex-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-115408-1.0g
2-cyanohex-2-enoic acid
869-00-1 95%
1g
$770.0 2023-06-09
Enamine
EN300-115408-10.0g
2-cyanohex-2-enoic acid
869-00-1 95%
10g
$3315.0 2023-06-09
TRC
B182630-5mg
2-cyanohex-2-enoic acid
869-00-1
5mg
$ 65.00 2022-06-07
1PlusChem
1P00LU3X-250mg
(2E)-2-cyanohex-2-enoic acid
869-00-1 95%
250mg
$536.00 2023-12-15
1PlusChem
1P00LU3X-1g
(2E)-2-cyanohex-2-enoic acid
869-00-1 95%
1g
$1014.00 2023-12-15
A2B Chem LLC
AK17997-100mg
(2E)-2-cyanohex-2-enoic acid
869-00-1 95%
100mg
$455.00 2024-04-19
1PlusChem
1P00LU3X-5g
(2E)-2-cyanohex-2-enoic acid
869-00-1 95%
5g
$2825.00 2023-12-15
Key Organics Ltd
NS-01077-50mg
(2E)-2-cyanohex-2-enoic acid
869-00-1 >95%
50mg
£301.74 2025-02-08
Enamine
EN300-115408-0.25g
2-cyanohex-2-enoic acid
869-00-1 95%
0.25g
$383.0 2023-06-09
Enamine
EN300-115408-2.5g
2-cyanohex-2-enoic acid
869-00-1 95%
2.5g
$1509.0 2023-06-09

Additional information on 2-cyanohex-2-enoic acid

Comprehensive Overview of 2-Cyanohex-2-enoic Acid (CAS No. 869-00-1): Properties, Applications, and Industry Insights

2-Cyanohex-2-enoic acid (CAS No. 869-00-1) is a versatile organic compound with a unique molecular structure combining a cyano group (-CN) and a carboxylic acid (-COOH) functionality. This α,β-unsaturated carboxylic acid derivative has garnered significant attention in pharmaceutical, agrochemical, and specialty chemical research due to its reactive double bond and bifunctional properties. The compound's IUPAC name, 2-cyanohex-2-enoic acid, reflects its hexene backbone with substituents at the second carbon position.

In recent years, the demand for functionalized carboxylic acids like 2-cyanohex-2-enoic acid has surged, particularly in the development of bioactive intermediates and chiral building blocks. Search engine analytics reveal growing interest in queries such as "cyano-substituted carboxylic acid applications" and "unsaturated nitrile carboxylic acid synthesis," reflecting the compound's relevance in modern organic synthesis. The presence of both electron-withdrawing groups (cyano and carboxyl) creates unique reactivity patterns that enable diverse transformations, including Michael additions and nucleophilic substitutions.

The physicochemical properties of CAS 869-00-1 contribute to its utility across multiple domains. With a molecular weight of 139.15 g/mol and the characteristic reactivity of an α,β-unsaturated system, this compound serves as a valuable precursor in heterocyclic chemistry. Industry reports indicate particular interest in its potential for creating pharmaceutical scaffolds, with researchers exploring its use in developing novel enzyme inhibitors and metabolite analogs. The compound's vinylogous nitrile moiety offers distinct advantages in medicinal chemistry design strategies.

Synthetic methodologies for 2-cyanohex-2-enoic acid production have evolved significantly, with modern approaches emphasizing atom economy and green chemistry principles. Current literature highlights innovative routes involving Knoevenagel condensation of appropriate aldehydes with cyanoacetic acid derivatives. These processes align with the broader industry trend toward sustainable chemical manufacturing, a topic generating substantial online engagement as evidenced by search volumes for terms like "eco-friendly synthesis of functionalized acids."

Analytical characterization of 869-00-1 typically employs advanced techniques including HPLC-MS, NMR spectroscopy, and FT-IR analysis. The compound's distinct spectral signatures—particularly the conjugated system's UV absorption and characteristic nitrile stretching vibrations—facilitate precise quality control. This analytical rigor responds to growing market demands for high-purity specialty chemicals, as reflected in frequent searches for "spectral data for cyano carboxylic acids" across scientific databases.

Industrial applications of 2-cyanohex-2-enoic acid extend to material science, where its polyfunctional reactivity enables incorporation into advanced polymers. The compound's ability to participate in radical polymerization and crosslinking reactions makes it valuable for creating specialty coatings with enhanced durability. This aligns with current market trends toward high-performance materials, a sector experiencing consistent annual growth according to recent chemical industry reports.

Safety considerations for handling CAS 869-00-1 follow standard protocols for reactive organic compounds. While not classified as hazardous under major regulatory frameworks, proper storage conditions (typically cool, dry environments with inert atmospheres) maintain stability. The growing emphasis on chemical safety intelligence in online queries underscores the importance of comprehensive handling guidelines for such specialty chemicals.

Market intelligence suggests expanding opportunities for 2-cyanohex-2-enoic acid derivatives in electronic chemicals and advanced material formulations. The compound's structural features enable design of conjugated molecular systems with potential applications in organic electronics—a field generating substantial research interest as evidenced by publication metrics and patent filings. This technological relevance corresponds to increasing online searches for "organic semiconductor precursors" and "π-conjugated building blocks."

Future research directions for 869-00-1 likely focus on expanding its utility in asymmetric synthesis and catalysis. The compound's prochiral center offers opportunities for developing enantioselective transformations, addressing the pharmaceutical industry's growing need for chiral intermediates. Such applications resonate with current scientific discourse, as indicated by rising search volumes for "stereoselective cyano acid reactions" across academic search engines.

In conclusion, 2-cyanohex-2-enoic acid (CAS No. 869-00-1) represents a structurally intriguing and functionally diverse chemical entity with broad potential across multiple industries. Its unique combination of electron-withdrawing groups and unsaturated backbone continues to inspire innovative applications, from medicinal chemistry to advanced material science. As synthetic methodologies advance and application research expands, this compound will likely maintain its position as a valuable building block in contemporary chemical innovation.

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